2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(phenylmethoxymethyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-13(17)11-6-7-14-12(15-11)9-18-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMKKNIHHAUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NC=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744594 | |
| Record name | 2-[(Benzyloxy)methyl]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356111-36-8 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-[(phenylmethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Benzyloxy)methyl]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 2 Benzyloxy Methyl Pyrimidine 4 Carboxylic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C4 position is a primary site for synthetic modification, enabling the construction of more complex molecular architectures through derivatization and directing functionalization of the heterocyclic core.
The conversion of the carboxylic acid moiety into esters and amides is a fundamental strategy for building larger, more complex molecules. These reactions typically proceed via activation of the carboxylic acid to enhance its electrophilicity.
Esterification: Ester derivatives can be synthesized through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. However, for sensitive substrates, milder methods are preferred. The use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC), often with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP), facilitates ester formation at room temperature by converting the hydroxyl group of the acid into a better leaving group. peptide.comthieme-connect.de
Amidation: The direct reaction between a carboxylic acid and an amine is often difficult due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To overcome this, various coupling reagents and catalytic systems are employed. DCC is a classic reagent that activates the carboxylic acid, allowing for nucleophilic attack by an amine to form the amide bond. libretexts.orgthieme-connect.com More recent advancements include the use of boronic acid catalysts, which can promote direct amidation under mild conditions, often requiring dehydrating agents like molecular sieves to drive the reaction to completion. acs.orgmdpi.comucl.ac.ukacs.org These catalytic methods are advantageous as they often exhibit broad substrate scope, including tolerance for heteroaromatic carboxylic acids. acs.org
| Derivative | Reagent/Catalyst | Typical Conditions | Purpose |
| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Fischer Esterification |
| Alcohol, DCC, DMAP (cat.) | Room Temperature, Anhydrous Solvent (e.g., DCM) | Mild ester formation | |
| Amides | Amine, DCC | Room Temperature, Anhydrous Solvent (e.g., DCM) | Peptide coupling, amide synthesis peptide.comlibretexts.org |
| Amine, Boronic Acid Catalyst, Molecular Sieves | Room Temperature | Catalytic direct amidation acs.orgucl.ac.uk |
The carboxylic acid group, or its corresponding carboxylate, can serve as a directing group in the C-H functionalization of the pyrimidine (B1678525) ring. nih.gov This strategy is particularly valuable for achieving regioselectivity that might not be possible based on the inherent electronic properties of the pyrimidine core alone. In transition metal-catalyzed reactions, the carboxylate can coordinate to the metal center, positioning the catalyst to activate a specific C-H bond, typically at the adjacent C5 position. nih.govrsc.org This ortho-directing effect facilitates the introduction of new substituents, such as aryl or alkyl groups, onto the pyrimidine ring in a controlled manner. nih.govresearchgate.net While pyrimidine itself can act as a directing group, the presence of a coordinating carboxylate can enhance and control this effect. nih.govresearchgate.net
Reactions at the Pyrimidine Ring System
The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is amplified by the two nitrogen atoms. wikipedia.orgbhu.ac.in This electronic nature dictates its susceptibility to different types of substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. wikipedia.orgslideshare.net Leaving groups at these positions can be readily displaced by a variety of nucleophiles. bhu.ac.in In the case of 2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid, the C4 position is already substituted. If a suitable leaving group (e.g., a halogen) were present at the C6 position, it would be the most probable site for nucleophilic attack. The C4 position is generally more reactive towards nucleophiles than the C2 position in dichloropyrimidines, although this selectivity can be influenced by the nature of the nucleophile and other substituents on the ring. wuxiapptec.comnih.govacs.orgmdpi.comstackexchange.com
Electrophilic Aromatic Substitution: Conversely, electrophilic substitution on the pyrimidine ring is difficult due to the deactivating effect of the ring nitrogens. wikipedia.orgbhu.ac.in When such reactions do occur, they proceed at the C5 position, which is the most electron-rich carbon in the ring. wikipedia.orgslideshare.net The presence of the electron-withdrawing carboxylic acid group at C4 further deactivates the ring toward electrophilic attack. Therefore, harsh conditions would be required for reactions like nitration or halogenation, which would still be expected to occur, if at all, at the C5 position. wikipedia.org
The (benzyloxy)methyl group at the C2 position offers another site for chemical modification, primarily through reactions involving the benzyl (B1604629) group. The most common transformation is the removal of the benzyl group, which functions as a protecting group for the hydroxymethyl functionality.
Catalytic Hydrogenolysis: The benzyl group can be selectively cleaved under mild conditions via catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net Gaseous hydrogen (H₂) is a common choice, but transfer hydrogenolysis using donors like ammonium formate (B1220265) is often a safer and more convenient alternative. researchgate.net This deprotection unmasks a hydroxymethyl group at the C2 position, providing a new functional handle for further synthetic elaboration.
| Transformation | Reagents | Product Functional Group |
| Debenzylation | H₂, Pd/C | -CH₂OH (Hydroxymethyl) |
| Ammonium Formate, Pd/C | -CH₂OH (Hydroxymethyl) researchgate.net |
Chemo- and Regioselectivity in Synthetic Sequences
The presence of three distinct reactive regions in this compound makes chemo- and regioselectivity crucial considerations in multi-step syntheses.
Chemoselectivity: Chemists can selectively target one functional group while leaving others intact. For instance, the carboxylic acid can be converted to an amide using DCC coupling conditions without affecting the benzyl ether in the side chain or the pyrimidine core. libretexts.org Conversely, the benzyl group can be removed by hydrogenolysis without reducing the pyrimidine ring, a reaction that typically requires harsher conditions. researchgate.net This selectivity allows for a stepwise and controlled approach to building complex molecules.
Regioselectivity: Regioselectivity is most pertinent to reactions on the pyrimidine ring. As discussed, nucleophilic substitution is strongly favored at the C4 and C6 positions over C5, while electrophilic substitution is directed to C5. wikipedia.orgslideshare.netwuxiapptec.com For C-H functionalization, the use of the C4-carboxylic acid as a directing group can override the ring's intrinsic reactivity, leading to selective substitution at the C5 position. nih.gov In di- or tri-substituted pyrimidines, the existing substituents play a significant role in directing the position of further substitution, with electronic and steric effects determining the final outcome. wuxiapptec.comnih.gov
2 Benzyloxy Methyl Pyrimidine 4 Carboxylic Acid As a Key Synthetic Intermediate
Application in the Construction of Advanced Pyrimidine (B1678525) Scaffolds
The structure of 2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid is primed for the construction of advanced pyrimidine scaffolds, which are central to many medicinal chemistry programs. The carboxylic acid at the 4-position is the primary reactive site for derivatization. Standard peptide coupling conditions can be employed to react the carboxylic acid with a diverse range of amines, leading to the formation of corresponding amides. This reaction is fundamental to building larger and more complex molecules.
For instance, coupling with various primary and secondary amines introduces a wide array of substituents at the 4-position, significantly altering the steric and electronic properties of the resulting molecule. These modifications are crucial for exploring the structure-activity relationships (SAR) in drug discovery programs. The benzyloxymethyl group at the 2-position remains intact during these transformations, providing a latent hydroxyl group that can be unmasked at a later stage for further functionalization. This two-pronged approach allows for the systematic construction of highly decorated pyrimidine cores.
Table 1: Examples of Amide Derivatives from this compound
| Amine Reactant | Resulting Amide Structure | Potential Application |
|---|---|---|
| Aniline | N-phenyl-2-((benzyloxy)methyl)pyrimidine-4-carboxamide | Precursor for kinase inhibitors |
| Piperidine | (2-((Benzyloxy)methyl)pyrimidin-4-yl)(piperdin-1-yl)methanone | Scaffold for CNS-active agents |
| Benzylamine | N-benzyl-2-((benzyloxy)methyl)pyrimidine-4-carboxamide | Intermediate for antiviral compounds |
Contribution to the Synthesis of Diverse Heterocyclic Frameworks
The utility of this compound extends beyond simple derivatization, serving as a key precursor for the synthesis of more intricate heterocyclic systems.
Fused heterocyclic systems containing a pyrimidine ring are prevalent in numerous pharmacologically active compounds. The functional groups on this compound can be strategically manipulated to participate in intramolecular cyclization reactions, leading to the formation of fused pyrimidine structures. For example, the carboxylic acid can be converted to other functional groups that can react with a suitably placed nucleophile on a substituent introduced via the 2-position (after debenzylation) to form a new ring fused to the pyrimidine core.
While direct examples involving this specific molecule are not prevalent in public literature, the synthetic strategy is well-established in pyrimidine chemistry. A hypothetical pathway could involve the conversion of the carboxylic acid to an ester, followed by introduction of a nucleophilic group on a side chain at the 2-position. Subsequent intramolecular condensation would lead to the formation of a fused ring system, such as a pyrimido[4,5-d]pyridazine (B13097865) or a related bicyclic structure. The ability to form such fused systems significantly expands the chemical space accessible from this intermediate.
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The carboxylic acid functionality of this compound makes it a suitable candidate for isocyanide-based MCRs, such as the Ugi or Passerini reactions.
In a hypothetical Ugi four-component reaction, this compound could be combined with an aldehyde, an amine, and an isocyanide. This would result in the formation of a complex α-acylamino carboxamide derivative in a single, highly efficient step. The products of such reactions would incorporate structural elements from all four starting materials, leading to a rapid increase in molecular diversity from a single core structure. This approach is highly valuable for the generation of compound libraries for high-throughput screening.
Strategic Use in Medicinal Chemistry Research Programs
The structural features of this compound make it a valuable starting point for medicinal chemistry research aimed at the discovery of new therapeutic agents.
In the search for novel chemical entities (NCEs), the exploration of new chemical space around a "privileged" scaffold like pyrimidine is a common strategy. This compound serves as an excellent starting scaffold for such explorations. The carboxylic acid allows for the introduction of a wide variety of side chains through amide bond formation, while the benzyloxymethyl group provides a site for future modification.
By systematically varying the amine component in the amide coupling reaction, medicinal chemists can probe the binding pockets of biological targets, optimizing interactions to improve potency and selectivity. The resulting derivatives can be tested in a range of biological assays to identify new hits for various therapeutic targets, from protein kinases to G-protein coupled receptors.
The generation of structurally diverse libraries of small molecules is essential for identifying starting points for drug discovery through chemical screening. nih.gov The straightforward reactivity of this compound makes it an ideal precursor for the construction of such libraries.
Using combinatorial chemistry approaches, this single starting material can be reacted with a large set of diverse building blocks (e.g., a collection of different amines) to rapidly generate a library of hundreds or thousands of unique compounds. This process can be automated, allowing for the efficient production of large screening libraries. The structural diversity of the resulting library is dictated by the diversity of the building blocks used in the synthesis. This strategy enables the exploration of a vast chemical space in a time- and resource-efficient manner.
Table 2: Illustrative Diversity in a Chemical Library from this compound
| Library Member ID | Amine Building Block | Resulting Molecular Weight | Calculated LogP |
|---|---|---|---|
| L1-A01 | Cyclopropylamine | 301.35 | 2.1 |
| L1-A02 | 4-Fluoroaniline | 352.37 | 3.5 |
| L1-A03 | Morpholine | 316.37 | 1.8 |
| L1-A04 | (S)-(-)-alpha-Methylbenzylamine | 360.43 | 3.9 |
Advanced Analytical and Spectroscopic Characterization in Research Syntheses
Spectroscopic Techniques for Elucidating Reaction Mechanisms and Product Structures
Spectroscopy is the cornerstone of molecular structure elucidation. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into the atomic connectivity and molecular weight of a synthesized compound, which are critical for confirming its identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, chemists can map out the complete carbon-hydrogen framework of a molecule. researchgate.netipb.pt For 2-((benzyloxy)methyl)pyrimidine-4-carboxylic acid, specific signals in both ¹H and ¹³C NMR spectra correspond to each unique proton and carbon atom in the structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often in the range of 10–12 ppm. libretexts.org The protons on the pyrimidine (B1678525) ring appear as distinct signals, while the benzyloxymethyl group gives rise to characteristic peaks for the benzylic methylene (B1212753) protons (CH₂), the methylene protons adjacent to the pyrimidine ring, and the aromatic protons of the phenyl group. semanticscholar.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically between 160-180 ppm. libretexts.org The carbons of the pyrimidine and phenyl rings resonate in the aromatic region (approx. 120-160 ppm), while the methylene bridge carbons are found in the aliphatic region of the spectrum.
Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed to make unambiguous assignments. ipb.pt HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, allowing for the complete assembly of the molecular puzzle.
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Pyrimidine Ring | H-5 | ~7.5-7.8 | ~120-130 |
| H-6 | ~8.8-9.2 | ~150-160 | |
| C-2, C-4, C-6 | - | ~150-170 | |
| Benzyloxymethyl Group | -CH₂- (adjacent to pyrimidine) | ~4.8-5.2 | ~65-75 |
| -CH₂- (benzylic) | ~4.5-4.8 | ~70-80 | |
| Phenyl Protons | ~7.2-7.5 | ~127-138 | |
| Carboxylic Acid | -COOH | ~10.0-12.0 (broad) | ~165-175 |
Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound, thereby confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition with great confidence. uran.ua
In the analysis of this compound, the molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, confirming the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that corroborates the proposed structure. sapub.org Key fragmentation pathways for this molecule would likely include:
Loss of the benzyl (B1604629) group: Cleavage of the benzylic ether bond can lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often a prominent peak for compounds containing a benzyl group. youtube.com
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH radical (45 Da) is a common fragmentation for carboxylic acids. libretexts.org
Cleavage of the pyrimidine ring: The heterocyclic ring can undergo characteristic fragmentation, yielding smaller charged fragments. sphinxsai.com
These fragmentation patterns serve as a molecular fingerprint, helping to confirm the identity of the synthesized product and distinguish it from potential isomers or byproducts.
| Fragmentation Process | Fragment Structure/Formula | Expected m/z |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₃H₁₂N₂O₃]⁺ | 258 |
| Loss of COOH | [M - COOH]⁺ | 213 |
| Loss of Benzyl Radical | [M - C₇H₇]⁺ | 167 |
| Formation of Tropylium Ion | [C₇H₇]⁺ | 91 |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise three-dimensional picture of a molecule in the solid state. This technique is indispensable for determining absolute stereochemistry, bond lengths, bond angles, and the spatial arrangement of atoms. mdpi.com
Although a specific crystal structure for this compound is not publicly available, analysis of related structures, such as the parent pyrimidine-4-carboxylic acid, provides significant insight. nih.govresearchgate.net The crystal structure of pyrimidine-4-carboxylic acid reveals a planar arrangement of the pyrimidine ring and the carboxylate group. Molecules in the crystal lattice are organized into sheets, stabilized by strong O—H⋯N hydrogen bonds between the carboxylic acid proton of one molecule and a ring nitrogen of an adjacent molecule. nih.govresearchgate.net
For this compound, X-ray analysis would be crucial for defining the conformation of the flexible benzyloxymethyl side chain relative to the pyrimidine ring. It would also reveal the intricate network of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking from the aromatic rings, which govern the crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 6.0080 (12) |
| b (Å) | 6.3519 (13) |
| c (Å) | 7.4834 (15) |
| β (°) | 112.20 (3) |
| Volume (ų) | 264.41 (9) |
| Key Interaction | O—H⋯N hydrogen bonds |
Chromatographic Methodologies for Purification and Purity Assessment of Research Compounds
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for both the purification of final products and the assessment of their purity.
Purification: Following a chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Flash column chromatography is a common and effective method for purifying research compounds on a laboratory scale. acs.orgmdpi.com For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase would be used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). mdpi.com
Purity Assessment: Once purified, the compound's purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. uran.ua Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, sometimes with acid modifiers like formic acid to suppress ionization of the carboxylic acid), is frequently employed. nih.gov The compound is detected as it elutes from the column, typically by UV-Vis spectroscopy, generating a chromatogram. A pure sample should ideally show a single, sharp peak. The percentage purity is calculated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Theoretical and Computational Investigations of 2 Benzyloxy Methyl Pyrimidine 4 Carboxylic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. physchemres.org These methods provide a detailed understanding of how the arrangement of electrons and nuclei influences the chemical behavior of pyrimidine (B1678525) derivatives.
Key electronic properties are calculated to characterize the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ijcce.ac.irresearchgate.net
Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. physchemres.orgtandfonline.com These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For pyrimidine derivatives, MEP maps can highlight the electronegative nitrogen atoms and the carboxylic acid group as potential sites for hydrogen bonding and other intermolecular interactions. Other calculated parameters, such as ionization potential, electron affinity, global hardness, and softness, offer further insights into the molecule's stability and reactivity profile. researchgate.nettandfonline.com These computational analyses help in understanding the intrinsic properties of the pyrimidine scaffold, which is essential for predicting its interaction with biological macromolecules and for designing new derivatives. ijcce.ac.irresearchgate.net
Table 1: Representative Quantum Chemical Parameters for a Pyrimidine Derivative calculated using DFT
| Parameter | Calculated Value | Description |
|---|---|---|
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity |
| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added |
| Global Hardness (η) | 2.65 eV | Measure of resistance to change in electron distribution |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For derivatives of 2-((benzyloxy)methyl)pyrimidine-4-carboxylic acid, docking studies are instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. mdpi.comrsc.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field to estimate the binding affinity. nih.gov The results provide insights into binding modes and the crucial amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. tandfonline.comresearchgate.net
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide a more realistic representation of the biological environment by treating the system as a dynamic entity, allowing atoms to move and fluctuate. tandfonline.com These simulations can validate the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov A key output from MD simulations is the Root Mean Square Deviation (RMSD), which measures the stability of the complex. Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. rsc.org
Table 2: Example Molecular Docking and MD Simulation Results for a Pyrimidine Derivative Inhibitor
| Parameter | Value | Description |
|---|---|---|
| Target Protein | Cyclooxygenase-2 (COX-2) | Enzyme involved in inflammation |
| Docking Score | -9.0 kcal/mol | Predicted binding affinity |
| Key Interacting Residues | ARG120, TYR355, GLU524 | Amino acids forming key hydrogen bonds |
| MD Simulation Time | 100 ns | Duration of the simulation |
| Average RMSD | 0.2 nm | Indicates stability of the complex |
| Binding Free Energy (MM/PBSA) | -55.2 kcal/mol | More accurate estimation of binding affinity |
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation for Pyrimidine Scaffolds
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govacs.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a crucial role in systematically elucidating these relationships for pyrimidine scaffolds. researchgate.net QSAR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with their measured biological activity. rsc.orgnih.gov
To build a QSAR model, a set of molecules with known activities is required. Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These descriptors can encode various properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) features. researchgate.net Statistical techniques are then used to develop a model that predicts activity based on these descriptors.
The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. rsc.orgresearchgate.net The models also provide valuable insights into which structural features are most important for activity. For instance, contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visualize regions where modifications to the pyrimidine scaffold are likely to increase or decrease activity. rsc.orgresearchgate.net These computational SAR approaches are essential for optimizing lead compounds, allowing for the rational design of pyrimidine derivatives with improved potency and selectivity. nih.govrsc.org
Table 3: Key Parameters from a Representative 3D-QSAR (CoMSIA) Model for Pyrimidine Inhibitors
| Parameter | Value | Description |
|---|---|---|
| Q² (Cross-validated R²) | 0.699 | Indicates the predictive ability of the model |
| R² (Non-cross-validated R²) | 0.931 | Indicates the goodness of fit of the model |
| R²test (External validation) | 0.815 | Indicates predictability on an external test set |
| Field Contributions | Hydrophobic: 45% | Percentage contribution of different fields to the model |
| H-bond Donor: 25% | ||
| Steric: 20% | ||
| Electrostatic: 10% |
Future Directions and Emerging Research Avenues for 2 Benzyloxy Methyl Pyrimidine 4 Carboxylic Acid Research
Development of Novel Sustainable Synthetic Routes
Traditional synthetic methods for pyrimidine-based compounds often rely on hazardous solvents and toxic reagents, presenting environmental and health concerns. rasayanjournal.co.in The future synthesis of 2-((Benzyloxy)methyl)pyrimidine-4-carboxylic acid and its derivatives will likely be guided by the principles of green chemistry, aiming for higher efficiency, minimal waste, and improved safety profiles. nih.govpowertechjournal.com
Key areas for development include:
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly attractive for their efficiency and atom economy. nih.govresearchgate.net Future research could focus on designing a one-pot synthesis for the target molecule, potentially from simpler, bio-based starting materials like alcohols, which can be sourced from lignocellulose. nih.govorganic-chemistry.orgacs.org
Alternative Energy Sources: The use of microwave irradiation and ultrasound assistance has been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of various pyrimidine (B1678525) derivatives. powertechjournal.comnih.govnih.gov Applying these techniques could lead to more efficient and sustainable production methods.
Green Catalysts and Solvents: A significant shift is underway from traditional catalysts and volatile organic solvents to more environmentally benign alternatives. Research could explore the use of reusable heterogeneous catalysts, organocatalysts, or biodegradable ionic liquids for the synthesis of pyrimidine carboxylic acids. rasayanjournal.co.inpowertechjournal.com Solvent-free "on-grinding" methods or the use of water as a reaction medium also represent promising sustainable approaches. powertechjournal.comnih.govresearchgate.net
Exploration of Unprecedented Chemical Transformations and Derivatizations
The functional groups present in this compound—the carboxylic acid, the pyrimidine ring, and the benzyloxy group—offer multiple sites for chemical modification. Future research will likely focus on exploring novel transformations to generate a diverse library of analogues for various applications.
Carboxylic Acid Derivatization: The carboxylic acid moiety is a versatile handle for derivatization. Standard transformations into esters, amides, and acyl hydrazides can be explored using modern coupling reagents. thermofisher.comorganic-chemistry.org More advanced strategies could involve converting the carboxylic acid into other functional groups, such as amines or various heterocycles, to significantly alter the molecule's properties. thermofisher.com
Pyrimidine Ring Transformations: The pyrimidine core itself can undergo various transformations. This could include exploring novel substitution reactions at the unoccupied positions of the ring or more complex ring transformation reactions to create entirely new heterocyclic systems, such as pyridopyrimidines. acs.org Such transformations would expand the chemical space accessible from the parent molecule.
Modification of the Side Chain: The (benzyloxy)methyl side chain provides further opportunities for diversification. For example, debenzylation followed by reaction with a range of electrophiles could yield a library of ether or ester derivatives, allowing for fine-tuning of properties like solubility and lipophilicity.
Integration into Automated Synthesis and High-Throughput Methodologies
Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. nih.gov Integrating the synthesis of derivatives of this compound into automated platforms is a logical future direction.
Automated Library Synthesis: The pyrimidine scaffold is well-suited for combinatorial library synthesis. nih.gov Automated synthesis platforms can be employed to perform the derivatization reactions discussed previously in a high-throughput manner, rapidly generating a large and diverse library of related compounds from the core structure. researchgate.net
DNA-Encoded Libraries (DELs): DNA-Encoded Library Technology (DELT) allows for the synthesis and screening of libraries containing billions of unique molecules. nih.gov this compound could be developed as a scaffold for a DEL, where each unique derivative is tagged with a specific DNA barcode. This would enable massive-scale affinity screening against a wide range of biological targets. nih.gov
High-Throughput Screening (HTS): Once libraries are generated, HTS assays can be used to quickly identify compounds with desired biological activity or material properties. nih.govnih.gov For instance, a library of derivatives could be screened against a panel of protein kinases or other enzymes to identify potential inhibitors. acs.org This combination of automated synthesis and HTS can dramatically accelerate the discovery process. nih.gov
Expanding Applications in Materials Science and Supramolecular Chemistry Research (Potential Area)
While pyrimidines are most famous for their biological roles, they also possess interesting optical and electronic properties that make them attractive for materials science. researchgate.net Furthermore, the hydrogen bonding capabilities of the pyrimidine ring and the carboxylic acid group make the target molecule a promising candidate for supramolecular chemistry research.
Luminescent Materials: Pyrimidine derivatives with extended π-conjugated systems have been investigated as luminescent materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net Future work could involve creating derivatives of this compound with enhanced conjugation to explore their potential as novel blue-light emitting materials. researchgate.net
Supramolecular Assembly: The nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors, while the carboxylic acid group is both a hydrogen bond donor and acceptor. tandfonline.comresearchgate.net These features allow the molecule to form predictable, self-assembling structures (synthons) with itself or with other complementary molecules. researchgate.netrsc.org Research in this area could focus on creating novel co-crystals with specific network architectures, potentially leading to new materials with tailored properties like solubility or stability. tandfonline.com
Molecular Tweezers and Sensors: The pyrimidine backbone has been incorporated into "molecular tweezer" structures designed for molecular recognition. acs.org By functionalizing the core structure, it may be possible to develop sensors that exhibit a detectable response (e.g., a change in fluorescence) upon binding to specific ions or small molecules.
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-((benzyloxy)methyl)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing pyrimidine-4-carboxylic acid derivatives through benzyl-protection or coupling reactions. For example:
- Benzyloxy Protection : Reacting pyrimidine-4-carboxylic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) influence yield .
- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and validation using LCMS and ¹H NMR (e.g., δ 7.3–7.5 ppm for benzyl protons) .
- Optimization : Adjust stoichiometry of benzylating agents and monitor reaction progress via TLC to minimize side products like over-alkylation .
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- ¹H/¹³C NMR : Identifies benzyl group integration (δ 4.5–5.0 ppm for -OCH₂C₆H₅) and pyrimidine ring protons (δ 8.0–9.0 ppm) .
- LCMS/HPLC : Confirms molecular ion peaks (e.g., [M+H]⁺) and quantifies purity (>95% for most research applications) .
- FTIR : Validates carboxylic acid (-COOH, ~1700 cm⁻¹) and ether (-O-, ~1250 cm⁻¹) functional groups .
Q. How does the solubility profile of this compound influence experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolution in DMSO (10–50 mM stock solutions) is recommended for biological assays .
- Handling : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the benzyl ether group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the benzyl-protected moiety under acidic or basic conditions?
- Acidic Hydrolysis : The benzyl ether group undergoes cleavage in concentrated HCl or TFA, regenerating the hydroxylmethyl intermediate. Reaction rates depend on temperature (e.g., 80°C for 6 hours) .
- Base Stability : Under mild basic conditions (pH 8–10), the compound remains stable, but strong bases (e.g., NaOH >1M) may deprotonate the carboxylic acid, altering reactivity .
Q. How does the electronic nature of the pyrimidine ring influence its reactivity in nucleophilic substitution or cross-coupling reactions?
- Electron-Deficient Ring : The pyrimidine ring’s electron-withdrawing effect activates the 4-carboxylic acid group for amide bond formation. Use coupling agents like HATU or EDCI with DIPEA in DMF .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions at the 2-position require careful ligand selection (e.g., XPhos) to avoid dehalogenation side reactions .
Q. What strategies mitigate stability challenges during long-term storage or under oxidative conditions?
Q. How do solvent effects (e.g., polarity, proticity) impact reaction kinetics in derivatization studies?
- Polar Protic Solvents (e.g., MeOH) : Slow reaction rates due to hydrogen bonding with the carboxylic acid group.
- Aprotic Solvents (e.g., DCM) : Enhance nucleophilic attack on the pyrimidine ring. Rate constants correlate with solvent dielectric constants, as shown in comparative studies with benzoic acid derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral How to resolve them?
- Melting Point Variability : Differences may arise from polymorphic forms or residual solvents. Recrystallize from ethyl acetate/hexane and use DSC for precise measurement .
- Spectral Mismatches : Compare data with structurally analogous compounds (e.g., 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid) to identify positional isomerism or impurities .
Q. Conflicting bioactivity results in enzyme inhibition assays: Methodological considerations?
- Buffer Compatibility : Ensure the compound is fully solubilized; precipitation in phosphate buffers may falsely reduce apparent activity .
- Control Experiments : Test degradation products (e.g., hydrolyzed benzyl-free analog) to rule out off-target effects .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
